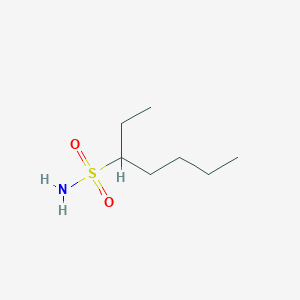

Heptane-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

heptane-3-sulfonamide |

InChI |

InChI=1S/C7H17NO2S/c1-3-5-6-7(4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |

InChI Key |

QSFMGLFKZZCCHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Heptane 3 Sulfonamide and Analogous Alkyl Sulfonamides

Classical Approaches to Primary Alkyl Sulfonamides

Traditional methods for the synthesis of primary alkyl sulfonamides like heptane-3-sulfonamide have long been established in organic chemistry. These routes typically involve the formation of a sulfonyl chloride intermediate, which is then reacted with an ammonia (B1221849) source, or through direct oxidative processes.

Reaction of Alkane Sulfonyl Chlorides with Ammonia

A cornerstone in sulfonamide synthesis is the reaction of an alkane sulfonyl chloride with ammonia. nih.govontosight.ainih.gov This method is straightforward and widely utilized when the corresponding sulfonyl chloride is accessible. nih.gov For the synthesis of this compound, the precursor, heptane-3-sulfonyl chloride, would be required. The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrogen chloride, which is typically neutralized by an excess of ammonia or another base. researchgate.net

The general reaction is as follows:

R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

While this method is reliable, a significant drawback is the potential difficulty in preparing the necessary alkyl sulfonyl chloride, as the synthetic conditions can be harsh and may not be compatible with various functional groups. nih.govacs.org

Table 1: Illustrative Reaction Parameters for the Synthesis of Primary Alkyl Sulfonamides from Sulfonyl Chlorides and Ammonia

| Parameter | Condition |

| Solvent | Dichloromethane, Tetrahydrofuran (B95107), or excess Ammonia |

| Temperature | 0 °C to room temperature |

| Base | Excess ammonia or a tertiary amine (e.g., triethylamine) |

| Reaction Time | 1-12 hours |

| Work-up | Aqueous work-up to remove ammonium (B1175870) salts |

Note: This table represents typical conditions and may need optimization for the specific synthesis of this compound.

Oxidative Sulfonylation Pathways

Oxidative methods provide an alternative route to primary alkyl sulfonamides, often starting from more readily available sulfur-containing compounds like thiols or sulfinates. These pathways avoid the need for pre-formed sulfonyl chlorides.

One such approach is the oxidative amination of sodium sulfinates. acs.orgnih.govrsc.org In this process, a sodium sulfinate salt, such as sodium heptane-3-sulfinate, is reacted with an aminating agent in the presence of an oxidant. researchgate.netrsc.org Various oxidants and aminating systems have been developed for this transformation. An electrochemical approach has also been reported, offering an environmentally benign alternative by avoiding chemical oxidants. acs.orgnih.gov

Another oxidative pathway involves the direct oxidation of thiols in the presence of an ammonia source. However, this method can be challenging due to the potential for over-oxidation and the malodorous nature of thiols. nih.govacs.org

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions and broader functional group tolerance for the synthesis of sulfonamides. Transition metal catalysis, in particular, has provided new avenues for the formation of the crucial carbon-sulfur and nitrogen-sulfur bonds.

Transition Metal-Catalyzed Coupling Reactions

Catalytic cross-coupling reactions have revolutionized the synthesis of a wide array of organic compounds, including sulfonamides. Palladium and copper catalysts are at the forefront of these developments.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing compounds. organic-chemistry.orgacs.orgresearchgate.net While extensively used for the synthesis of N-aryl sulfonamides, these methods can also be adapted for alkyl sulfonamides. organic-chemistry.orgacs.org In a potential application for this compound, a palladium catalyst could facilitate the coupling of an appropriate heptyl-containing precursor with a sulfonamide moiety or a surrogate.

For instance, a protocol involving the coupling of aryl halides with sulfinamides has been developed, which could potentially be extended to alkyl halides or pseudohalides. organic-chemistry.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Table 2: Typical Components of a Palladium-Catalyzed C-N Cross-Coupling for Sulfonamide Synthesis

| Component | Example | Role |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | tBuXPhos, Buchwald or Hartwig ligands | Stabilizes and activates the catalyst |

| Base | NaOH, K₂CO₃, Cs₂CO₃ | Activates the sulfonamide and neutralizes acid |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Note: The specific conditions would require significant development for the synthesis of this compound via this method.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for C-N bond formation. cas.cnionike.comacs.org These methods are particularly relevant for the N-alkylation of sulfonamides. cas.cnionike.comthieme-connect.comthieme-connect.com While often used to create secondary or tertiary sulfonamides, the underlying principles can be considered for the synthesis of primary sulfonamides through alternative strategies.

For example, a copper-catalyzed coupling of a sulfonamide with an alcohol can proceed via a "hydrogen borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the sulfonamide to form an imine that is subsequently reduced. ionike.comthieme-connect.com To synthesize a primary sulfonamide like this compound, one might envision a strategy starting from a different precursor where the heptyl group is introduced via a copper-catalyzed process.

Research has also demonstrated the copper-catalyzed aminosulfonylation of aryldiazonium salts, showcasing the versatility of copper in forming the sulfonamide core structure. organic-chemistry.org

Table 3: Key Features of Copper-Catalyzed Sulfonamide Synthesis

| Feature | Description |

| Catalyst | Simple copper salts like Cu(OAc)₂ or CuI are often effective. cas.cnionike.com |

| Reactants | Can involve coupling of sulfonamides with alcohols, or boronic acids. cas.cnthieme-connect.com |

| Mechanism | Often proceeds via a hydrogen borrowing or a Chan-Lam type mechanism. ionike.comthieme-connect.com |

| Advantages | Lower cost of copper compared to palladium, often milder reaction conditions. |

Note: The direct synthesis of this compound using these specific copper-catalyzed alkylation methods would require adaptation of existing protocols.

Photocatalytic Late-Stage Functionalization via Sulfonyl Radical Intermediates

A novel and powerful strategy for the synthesis of alkyl sulfonamides involves the late-stage functionalization of existing sulfonamides through photocatalytically generated sulfonyl radical intermediates. nih.govnih.govacs.org This metal-free approach allows for the conversion of readily available sulfonamides into valuable sulfones by harnessing the reactivity of sulfonyl radicals with various alkene fragments. nih.govresearchgate.net

The process is initiated by the formation of an N-sulfonylimine from a parent sulfonamide. nih.gov Under photocatalytic conditions, typically involving an organic photosensitizer and visible light, the N-sulfonylimine undergoes an energy transfer process to form an excited triplet state. This excited species then fragments via β-scission to generate a key sulfonyl radical intermediate. nih.gov This highly reactive radical can then participate in various transformations, including the hydrosulfonylation of alkenes to furnish complex sulfones. acs.org

Acid-Catalyzed Hydroamination of Alkenes with Sulfonamides

The direct addition of a sulfonamide's N-H bond across an alkene double bond, known as hydroamination, represents an atom-economical route to alkyl sulfonamides. nih.gov Brønsted acids, such as triflic acid (TfOH), have been shown to effectively catalyze this transformation. nih.gov The reaction mechanism for the intramolecular hydroamination of unactivated alkenes with sulfonamides has been a subject of detailed study. nih.gov

Kinetic and stereochemical analyses support a mechanism involving a concerted, intermolecular proton transfer from a protonated sulfonamide to the alkene, coupled with the intramolecular anti-addition of the sulfonamide nitrogen to the double bond. nih.gov This concerted pathway is favored over a stepwise mechanism involving a discrete carbocation intermediate, as evidenced by the absence of alkene isomerization or hydrogen/deuterium exchange. nih.govcardiff.ac.uk The reaction exhibits a second-order rate law, being first order in both the acid catalyst and the sulfonamide substrate. nih.gov

This methodology has been successfully applied to both intra- and intermolecular hydroaminations. nih.gov For intermolecular reactions, catalysts such as triflic acid immobilized on silica (B1680970) gel have been developed to facilitate catalyst recovery and reuse, addressing the corrosive nature of homogeneous TfOH. These heterogeneous catalysts have demonstrated good activity and reusability over multiple runs, affording moderate to excellent yields of the hydroamination products with a variety of alkenes and sulfonamides.

Regioselective Synthesis of 3-Substituted Heptane (B126788) Sulfonamides

Achieving regiocontrol in the sulfonamidation of long alkyl chains like heptane is a significant synthetic challenge. The ability to direct the sulfonamide group to a specific position, such as the C-3 position of a heptane backbone, is crucial for the synthesis of well-defined structures like this compound.

Strategies for Controlled Sulfonamide Placement on Alkyl Chains

Controlling the position of sulfonamidation on an unactivated alkyl chain requires strategies that can differentiate between sterically and electronically similar C-H bonds. While direct C-H functionalization methods are powerful, achieving high regioselectivity on a simple alkane like heptane is difficult due to the presence of multiple secondary C-H bonds with similar reactivity.

One common approach to achieve regioselectivity is through the use of directing groups. chemrevlett.com These groups are temporarily installed on the substrate to guide a catalyst to a specific C-H bond. Transition-metal-catalyzed C-H amidation, often employing rhodium or iridium catalysts, has been used for the site-selective sulfonamidation of C(sp³)–H bonds. However, these methods often rely on the presence of a directing group in a specific proximity to the target C-H bond, which can be a limitation for simple alkyl chains.

Another strategy involves the anti-Markovnikov hydroamination of terminal alkenes. acs.org By starting with hept-1-ene, a photocatalytic radical-based method can achieve the addition of a sulfonamide to the C-2 position. While this does not directly yield a 3-substituted product, it demonstrates a regiocontrolled addition to one end of the alkyl chain. Achieving substitution at the C-3 position would necessitate starting with a different unsaturated precursor or a substrate with a directing group capable of reaching the C-3 position.

Influence of Substrate Design on Regioselectivity

The structure of the substrate plays a paramount role in determining the regiochemical outcome of a sulfonamidation reaction. For instance, in the hydroamination of alkenes, the substitution pattern of the alkene dictates the point of C-N bond formation. While acid-catalyzed methods typically yield the Markovnikov product, radical-based approaches can provide the anti-Markovnikov adduct. acs.org

In the context of C-H activation, the inherent electronic and steric properties of the substrate are key. For example, in the functionalization of ortho-aminophenols, the regioselectivity of sulfonylation is controlled by the electronic nature of the substrate itself, leading to highly selective C-S bond formation. rsc.org Similarly, for a heptane derivative, the presence of other functional groups could influence the reactivity of adjacent C-H bonds and thus direct the sulfonamidation. Without such directing influences, a mixture of 2-, 3-, and 4-sulfonamidoheptane isomers would be expected from a direct C-H functionalization approach.

Therefore, the rational design of the starting material is the most critical factor for achieving the regioselective synthesis of 3-substituted heptane sulfonamides. This could involve using a precursor like heptan-3-one, which could be converted to an oxime and then reduced, or employing a directing group strategy specifically tailored to target the C-3 position of the heptane chain.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of sulfonamides. rsc.orgrsc.orgsci-hub.se Key areas of focus include the use of environmentally benign solvents, such as water, and the development of catalyst-free or more sustainable catalytic systems. sci-hub.se

Aqueous Reaction Media Utilization

Water is an attractive solvent for chemical synthesis due to its non-toxicity, non-flammability, and low cost. rsc.orgmdpi.com Several methods for sulfonamide synthesis have been developed that utilize water as the reaction medium. rsc.orgrsc.orgsci-hub.semdpi.com

One efficient approach involves the reaction of sodium sulfinates with amines in an aqueous medium at room temperature, mediated by iodine. rsc.org This method is environmentally friendly and simplifies the purification of the desired sulfonamide products. rsc.org

Another green strategy is the direct reaction of sulfonyl chlorides with amines in water, often under controlled pH conditions. rsc.orgmdpi.com This approach can eliminate the need for organic bases, which are typically used to scavenge the HCl generated during the reaction. rsc.org By using an inorganic base like sodium carbonate and performing the reaction in water, the process becomes more environmentally benign. mdpi.com The product often precipitates from the reaction mixture upon acidification, allowing for simple isolation by filtration with excellent yields and purity. rsc.orgmdpi.com The use of deep eutectic solvents (DESs), which are biodegradable and low-cost, also represents a sustainable medium for sulfonamide synthesis. uniba.it

These aqueous-based methods offer significant advantages in terms of environmental impact and operational simplicity, making them highly relevant for the large-scale synthesis of sulfonamides like this compound.

Summary of Synthetic Approaches

| Methodology | Key Features | Reactants | Products | Relevant Citations |

| Photocatalytic Late-Stage Functionalization | Metal-free, mild conditions, generates sulfonyl radicals | Sulfonamides, Alkenes | Sulfones | nih.gov, nih.gov, acs.org |

| Acid-Catalyzed Hydroamination | Atom-economical, uses Brønsted acid catalysts | Alkenes, Sulfonamides | Alkyl Sulfonamides | nih.gov, |

| Regioselective Synthesis | Control of substituent placement on alkyl chains | Alkenes, Substrates with directing groups | Specific regioisomers of alkyl sulfonamides | acs.org, rsc.org, chemrevlett.com |

| Green Chemistry Approaches | Use of aqueous media, sustainable catalysts | Sodium sulfinates, Amines, Sulfonyl chlorides | Sulfonamides | rsc.org, rsc.org, sci-hub.se, uniba.it, mdpi.com |

Catalyst Recovery and Reusability Considerations

The economic and environmental viability of sulfonamide synthesis is significantly enhanced by the ability to recover and reuse catalysts. Modern synthetic chemistry emphasizes the development of heterogeneous catalytic systems over traditional homogeneous ones to address challenges related to catalyst separation and recycling. rsc.org

Heterogeneous Catalysts: A notable advancement is the use of metal-free porous organic polymers (POPs) as robust, heterogeneous catalysts. For instance, a phenanthroline-based porous organic polymer (Phen-POP) has been demonstrated as an effective carbocatalyst for the N-alkylation of sulfonamides with alcohols through a borrowing hydrogen strategy. rsc.org This type of catalyst offers high thermal stability and can be easily separated from the reaction mixture. Research has shown that catalysts like Phen-POP can be reused for a minimum of five consecutive cycles without a discernible loss of catalytic activity. rsc.org

Magnetically Recoverable Catalysts: Another significant green chemistry approach involves the use of magnetically recoverable nanocatalysts (MNCs). nih.gov These catalysts are typically composed of metal complexes supported on magnetic nanoparticles, such as iron oxide (Fe₃O₄). rsc.orgbiolmolchem.com This design allows for the effortless and efficient separation of the catalyst from the reaction medium using an external magnetic field, which circumvents the need for more complex purification methods like filtration or centrifugation. rsc.orgbiolmolchem.com The application of MNCs in sulfonamide synthesis aligns with sustainable principles by facilitating high reusability, thereby reducing waste and operational costs. nih.govrsc.org

Interactive Table: Reusable Catalysts in Sulfonamide Synthesis

| Catalyst Type | Example | Recovery Method | Key Advantages | Documented Reusability |

|---|---|---|---|---|

| Porous Organic Polymer | Phen-POP | Filtration/Centrifugation | Metal-free, high thermal stability, robust. rsc.org | At least 5 cycles without significant activity loss. rsc.org |

| Magnetic Nanocatalyst | Fe₃O₄@DAPA-Pd(0) | External Magnetic Field | Easy and quick separation, reduces waste, high efficiency. rsc.org | Can be reused multiple times without significant loss of activity. rsc.org |

| Copper Ferrite NPs | CuFe₂O₄@SiO₂ | External Magnetic Field | Environmentally friendly, stable, efficient recovery. biolmolchem.com | Demonstrates good structural stability and recyclability. biolmolchem.com |

Novel Reagents and Methodologies for Primary Sulfonamide Formation

The synthesis of primary sulfonamides (R-SO₂NH₂) is a cornerstone of medicinal chemistry. nih.gov Traditional methods often rely on the reaction of sulfonyl chlorides with ammonia, a process that can be limited by the availability and stability of the required sulfonyl chloride precursors and the harsh conditions often required for their synthesis. nih.gov To circumvent these issues, new reagents and methodologies have been developed to provide more direct and versatile routes to this important functional group. organic-chemistry.org

A significant innovation in primary sulfonamide synthesis is the development of N-Sulfinyl-O-(tert-butyl)hydroxylamine, commonly known as tBuONSO. sigmaaldrich.com This stable, easy-to-handle liquid reagent facilitates the direct, one-step synthesis of primary sulfonamides from a wide range of organometallic precursors. nih.govorganic-chemistry.orgnih.gov

The general methodology involves the reaction of tBuONSO with organolithium or Grignard reagents. sigmaaldrich.com The organometallic nucleophile attacks the electrophilic sulfur atom of tBuONSO, leading to the formation of the primary sulfonamide after workup. organic-chemistry.org The reaction is typically conducted at low temperatures, such as -78 °C, in an anhydrous solvent like tetrahydrofuran (THF). This method is highly versatile, accommodating a broad scope of (hetero)aryl and, notably, alkyl nucleophiles, including sterically demanding groups like tert-butyl. tcichemicals.com The protocol's efficiency and mild conditions make it a valuable tool for installing the primary sulfonamide moiety in drug discovery and parallel synthesis campaigns. tcichemicals.comgalchimia.com

Interactive Table: Synthesis of Primary Alkyl Sulfonamides using tBuONSO

| Alkyl Nucleophile (Grignard Reagent) | Corresponding Primary Sulfonamide | Reported Yield |

|---|---|---|

| p-Tolylmagnesium Bromide | 4-Methylbenzenesulfonamide | 80% |

| n-Butylmagnesium Chloride | Butane-1-sulfonamide | Good to Excellent nih.govnih.gov |

| sec-Butylmagnesium Chloride | Butane-2-sulfonamide | Good to Excellent nih.govnih.gov |

| tert-Butylmagnesium Chloride | 2-Methylpropane-2-sulfonamide | Good to Excellent nih.gov |

| Cyclohexylmagnesium Chloride | Cyclohexanesulfonamide | Good to Excellent nih.govnih.gov |

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. acs.org Several such methodologies have been developed for the synthesis of primary sulfonamides from various precursors.

From Carboxylic Acids: A novel strategy allows for the conversion of aromatic and s-rich aliphatic carboxylic acids into sulfonamides in a one-pot process. This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation to generate a sulfonyl chloride intermediate in situ. Subsequent addition of an amine to the same reaction vessel yields the desired sulfonamide, thereby avoiding the need to pre-functionalize the starting materials. acs.orgnih.gov

From Amines: Primary and secondary amine-derived sulfonate salts can be converted into sulfonamides in a mild and efficient one-pot reaction. organic-chemistry.org This process employs cyanuric chloride as an activator in the presence of a base like triethylamine. The reaction proceeds through an SₙAr mechanism, forming a sulfonyl chloride intermediate that readily reacts with an amine to produce the sulfonamide in good to excellent yields at room temperature. organic-chemistry.orgresearchgate.net

From Alkyl Halides: An efficient one-pot synthesis of aliphatic sulfonamides has been developed using alkyl halides and sodium hydroxymethylsulfinate (Rongalite). researchgate.net The reaction proceeds through an intermediate sodium alkylsulfinate, which is then subjected to electrophilic amination with a reagent like hydroxylamine-O-sulfonic acid to furnish the primary sulfonamide. researchgate.netnih.gov

Interactive Table: Comparison of One-Pot Primary Sulfonamide Syntheses

| Precursor | Key Reagents | Intermediate | Key Advantages |

|---|---|---|---|

| Carboxylic Acids | Cu(MeCN)₄BF₄, DCDMH, SO₂ source, Amine | Sulfonyl Chloride | No pre-functionalization needed; broad substrate scope. acs.orgnih.gov |

| Amine-Derived Sulfonates | Cyanuric Chloride, Triethylamine, Amine | Sulfonyl Chloride | Mild, room temperature conditions; avoids toxic reagents. organic-chemistry.orgresearchgate.net |

| Alkyl Halides | Rongalite, Hydroxylamine-O-sulfonic acid | Alkylsulfinate | Uses inexpensive, stable reagents; mild conditions. researchgate.netnih.gov |

Multi-Step Synthetic Sequences Incorporating the this compound Moiety

The incorporation of an alkyl sulfonamide group, such as this compound, into a complex molecular architecture is a common objective in medicinal chemistry. thieme-connect.com While specific literature examples detailing the multi-step synthesis of a molecule containing a this compound fragment are scarce, the principles can be illustrated by analogous syntheses of complex sulfonamides, particularly those featuring bicyclic scaffolds. mdpi.comnih.gov These sequences often involve either constructing a molecular framework first and then adding the sulfonamide group, or using a sulfonamide as a directing group for further functionalization. mdpi.comnih.gov

A representative strategy involves the synthesis of chiral sulfonamides based on a 2-azabicycloalkane skeleton. nih.govmdpi.com The synthesis typically proceeds as follows:

Scaffold Construction: The core bicyclic amine structure is first assembled. A common method is the stereoselective aza-Diels–Alder reaction between cyclopentadiene (B3395910) and a chiral imine to produce a 2-azabicyclo[2.2.1]heptane derivative. nih.govmdpi.com

Intermediate Modification (if necessary): The initial scaffold may undergo further reactions, such as ring expansion or functional group manipulation, to arrive at the desired amine precursor. mdpi.com

Sulfonamide Formation: The final step is the formation of the S-N bond. This is classically achieved by reacting the synthesized complex amine with an appropriate sulfonyl chloride (e.g., heptane-3-sulfonyl chloride) in the presence of a base. nih.govmdpi.com

In many multi-step syntheses, the use of protecting groups is crucial. For instance, when a synthesis starts from a molecule already containing a reactive amine, such as aniline, the amino group is often protected as an amide (e.g., acetanilide). nih.gov This prevents unwanted side reactions during subsequent steps like chlorosulfonation. nih.gov The protecting group is then removed in one of the final steps of the sequence to reveal the primary amine or, in this context, to allow for the formation of the sulfonamide.

Interactive Table: Representative Multi-Step Synthesis of an Analogous Bicyclic Sulfonamide

| Step | Reaction | Starting Materials | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Aza-Diels-Alder | Cyclopentadiene, Chiral Imine | Chiral 2-azabicyclo[2.2.1]heptane derivative | Construct the core bicyclic amine scaffold stereoselectively. nih.gov |

| 2 | Deprotection/Modification | Protected bicyclic amine | Free bicyclic amine | Prepare the amine for sulfonylation. mdpi.com |

| 3 | Sulfonylation | Bicyclic amine, Aryl/Alkyl Sulfonyl Chloride | Final Chiral Sulfonamide Product | Couple the complex amine with the sulfonyl group to form the target molecule. mdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation of Heptane 3 Sulfonamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Heptane-3-sulfonamide, a suite of one- and two-dimensional NMR experiments would be utilized to map out its atomic framework.

Two-dimensional NMR experiments are crucial for establishing the bonding network. While 1D spectra for sulfonamide derivatives can be complex, 2D techniques provide clarity by correlating signals across different nuclei. researchgate.netnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal all the proton-proton coupling networks within the heptyl chain. For this compound, this would show correlations between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4, and subsequently trace the couplings down the rest of the alkyl chain. This definitively establishes the linear heptane (B126788) fragment and the position of the sulfonamide group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of each carbon atom in the heptyl chain by linking it to its known proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for connecting fragments of a molecule. For this compound, key HMBC correlations would be observed between the protons on C2 and C4 and the C3 carbon, as well as from the N-H protons of the sulfonamide group to the C3 carbon, confirming the attachment point of the sulfonyl group. Similar HMBC correlation analysis has been used to confirm the structure of complex sulfonamide derivatives. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (in ppm) in CDCl₃, based on standard values and data from sulfonamide analogues.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | ~0.9 (t) | ~14.0 | H1-H2 | H1-C2, H1-C3 |

| 2 | ~1.7 (m) | ~25.0 | H2-H1, H2-H3 | H2-C1, H2-C3, H2-C4 |

| 3 | ~3.1 (m) | ~60.0 | H3-H2, H3-H4 | H3-C1, H3-C2, H3-C4, H3-C5 |

| 4 | ~1.8 (m) | ~35.0 | H4-H3, H4-H5 | H4-C2, H4-C3, H4-C5, H4-C6 |

| 5 | ~1.3 (m) | ~28.0 | H5-H4, H5-H6 | H5-C3, H5-C4, H5-C6, H5-C7 |

| 6 | ~1.3 (m) | ~22.5 | H6-H5, H6-H7 | H6-C4, H6-C5, H6-C7 |

| 7 | ~0.9 (t) | ~14.0 | H7-H6 | H7-C5, H7-C6 |

| NH₂ | Variable (~4.5-5.5) | N/A | - | NH₂-C3 |

Beyond connectivity, NMR can probe the three-dimensional arrangement and solution-state behavior of molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, regardless of whether they are connected by bonds. For a flexible molecule like this compound, NOESY can reveal preferred conformations of the alkyl chain. While rapid bond rotation in the heptyl chain might average out many specific NOEs, interactions between the sulfonamide NH₂ protons and protons on the C2 and C4 positions could provide insight into the orientation around the C-S bond. NOESY is a standard method for the conformational analysis of small molecules in solution. elsevierpure.comarxiv.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. ucsb.edu For a pure sample of this compound, DOSY would show all proton signals aligned at a single diffusion coefficient, confirming the presence of a single species. It is also a powerful tool for studying intermolecular interactions, such as dimer formation, which would result in a slower diffusion rate than the monomer.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

For this compound, the key functional groups are the sulfonamide (SO₂NH₂) and the alkane chain (C-H).

Sulfonamide Group: The most characteristic vibrations are the asymmetric and symmetric stretching of the S=O bonds, which appear as two strong bands in the IR spectrum. rsc.org The N-H stretching of the primary sulfonamide group typically appears as two bands in the region of 3400-3200 cm⁻¹.

Heptyl Group: The C-H stretching vibrations of the methyl and methylene groups are expected just below 3000 cm⁻¹, while bending vibrations appear in the 1470-1370 cm⁻¹ region.

The precise frequencies of these bands can be sensitive to the molecular environment, including conformation and intermolecular interactions like hydrogen bonding. jst.go.jptandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound Based on data from various sulfonamide and alkane analogues. rsc.orgtandfonline.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3400 - 3200 | Medium-Strong |

| C-H stretch (sp³) | 2960 - 2850 | Strong |

| S=O stretch (asymmetric) | 1350 - 1310 | Strong |

| C-H bend (scissoring/bending) | 1470 - 1370 | Variable |

| S=O stretch (symmetric) | 1170 - 1140 | Strong |

| S-N stretch | 920 - 890 | Medium |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₇H₁₇NO₂S), the expected exact mass of the molecular ion [M]⁺ would be precisely determined using a high-resolution mass spectrometer (HRMS). The fragmentation of sulfonamides under techniques like electrospray ionization (ESI) has been studied extensively. nih.govbenthamdirect.com Common fragmentation pathways include:

Cleavage of the S-N bond. researchgate.netresearchgate.net

Cleavage of the C-S bond.

Loss of sulfur dioxide (SO₂), which is a characteristic rearrangement for some sulfonamides. nih.gov

Sequential loss of alkyl fragments from the heptyl chain.

These patterns allow for the confirmation of the sulfonamide functional group and the nature of the attached alkyl chain.

Table 3: Predicted ESI-MS Fragmentation for this compound (Molecular Weight: 179.28)

| m/z (Mass/Charge) | Ion | Likely Origin |

|---|---|---|

| 180.11 | [M+H]⁺ | Protonated parent molecule |

| 162.10 | [M+H - H₂O]⁺ | Loss of water |

| 116.05 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| 99.13 | [C₇H₁₅]⁺ | Loss of SO₂NH₂ group (C-S cleavage) |

| 80.96 | [SO₂NH₂]⁻ | Sulfonamide anion (in negative mode) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a crystalline solid. This technique reveals bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, the structures of numerous sulfonamide analogues have been determined, revealing common packing motifs. acs.orgresearchgate.net

The solid-state structure of sulfonamides is dominated by intermolecular hydrogen bonds involving the sulfonamide group. researchgate.net

Hydrogen Bonding: The N-H protons are excellent hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. This typically leads to the formation of robust hydrogen-bonded networks, often resulting in centrosymmetric dimers or extended chains. rsc.orgcam.ac.uknih.gov In this compound, the two N-H protons and two sulfonyl oxygens would likely participate in an extensive network, linking the molecules together.

The interplay between the strong, directional hydrogen bonds of the sulfonamide head group and the weaker, non-directional van der Waals forces of the alkyl tail would dictate the final crystal structure of this compound.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Transformations of Heptane 3 Sulfonamide

Functionalization of the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group is a primary site for chemical modification, allowing for the introduction of various substituents. These reactions are fundamental in medicinal chemistry for tuning the pharmacological properties of sulfonamide-based drugs. ontosight.ai

N-Mono-Alkylation Strategies and Selectivity

The alkylation of primary sulfonamides, such as Heptane-3-sulfonamide, is a common transformation. acs.org Achieving mono-alkylation with high selectivity is crucial, and several strategies have been developed to this end. A prominent method is the "borrowing hydrogen" or "hydrogen auto-transfer" approach, which utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst. acs.orgcardiff.ac.ukbeilstein-journals.org This method is atom-economical, with water being the only byproduct. cardiff.ac.uk

Manganese-based catalysts, in particular, have proven effective for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.orgcardiff.ac.ukbeilstein-journals.org The reactions typically proceed with excellent yields. acs.orgcardiff.ac.uk For instance, studies on analogous systems show that a bench-stable Mn(I) PNP pincer complex can catalyze the N-alkylation of various sulfonamides, achieving an average yield of 85% across 32 examples. acs.orgresearchgate.net

The general conditions for these manganese-catalyzed reactions provide a template for the N-alkylation of this compound.

Table 1: Representative Conditions for Manganese-Catalyzed N-Alkylation of Sulfonamides. acs.orgresearchgate.net

| Catalyst | Base | Solvent | Temperature | Time | Selectivity |

|---|---|---|---|---|---|

| Mn(I) PNP pincer complex (5 mol%) | K₂CO₃ (10 mol%) | Xylenes | 150 °C | 24 h | High for mono-alkylation |

Formation of Substituted Derivatives

Beyond simple alkylation, the sulfonamide nitrogen can be incorporated into a wide array of more complex derivatives. The classic laboratory approach involves the reaction of a sulfonyl chloride with an amine, but for modifying a pre-existing sulfonamide like this compound, alternative strategies are employed. wikipedia.org

These methods often involve the deprotonation of the sulfonamide nitrogen to form a sulfonamide anion, which then acts as a nucleophile. wikipedia.org This anion can react with various electrophiles to generate a diverse library of derivatives. The synthesis of substituted sulfonamides is a cornerstone of drug discovery, as the nature of the substituent on the nitrogen atom can significantly influence biological activity. acs.orgnih.gov For example, C-H functionalization techniques directed by the sulfonamide group itself allow for the introduction of aryl, alkyl, and other functional groups at various positions in a molecule, showcasing the versatility of this moiety in generating novel chemical entities. acs.org

Transformations Involving the Heptane (B126788) Backbone

The seven-carbon chain of this compound offers sites for functionalization, although these C(sp³)–H bonds are intrinsically inert. nih.gov Selective transformation requires overcoming challenges of reactivity and regioselectivity. rsc.org

Regioselective Halogenation and Subsequent Derivatization

The halogenation of alkanes typically proceeds via a free-radical mechanism, with selectivity favoring the most stable radical intermediate (tertiary > secondary > primary). wou.eduyoutube.com For a linear alkane like n-heptane, this means secondary hydrogens are replaced more frequently than primary ones. wou.edu In the case of this compound, the heptane chain contains multiple secondary C-H bonds.

The regioselectivity of halogenation can be influenced by directing groups. rsc.orgrsc.orgwikipedia.org While the sulfonamide group's directing effect is most pronounced in aromatic systems or through metal-catalyzed C-H activation, its electronic influence can still affect the outcome of radical reactions on the alkyl chain. acs.orgrsc.org Studies on the halogenation of larger alkyl chains often show a preference for the benzylic position due to resonance stabilization of the radical intermediate. jove.com In the absence of such activating features, as in heptane, the product distribution is governed by the statistical probability and the inherent stability of the secondary radicals.

Table 2: Product Distribution in Radical Chlorination of n-Butane (An Analogous System). wou.edu

| Product | Relative Amount | Position of Halogenation |

|---|---|---|

| 1-Chlorobutane | 29% | Primary (C1) |

| 2-Chlorobutane | 71% | Secondary (C2) |

This table illustrates the general preference for halogenation at secondary carbons in a simple alkane.

Subsequent derivatization of the halogenated heptane backbone can lead to a variety of other functional groups through nucleophilic substitution or elimination reactions, further expanding the molecular diversity.

Oxidative and Reductive Manipulations

The oxidation and reduction of organic compounds involve the net increase or decrease of C-O bonds and C-H bonds, respectively. masterorganicchemistry.combyjus.comlibretexts.org Applying these transformations to the heptane backbone of this compound presents a challenge in selectivity, aiming to modify the alkane chain without affecting the sulfonamide group.

Oxidative Manipulations: The selective oxidation of unactivated C–H bonds in alkanes is a significant synthetic challenge. acs.org Biocatalytic methods, using enzymes like cytochrome P450, have shown promise in hydroxylating linear alkanes with a degree of regioselectivity. mdpi.com Chemical methods for the aerobic oxidation of n-heptane, often using metal catalysts like rhenium complexes, tend to produce a mixture of corresponding alcohols and ketones. mdpi.comulisboa.pt For instance, the oxidation of n-heptane can yield a mix of 2-heptanol, 4-heptanol, 2-heptanone, and 3-heptanone. mdpi.com The presence of the sulfonamide group could influence the regioselectivity of such oxidations. d-nb.info Other research has shown the direct oxidation of n-heptane to esters using modified solid catalysts under mild conditions. nih.gov

Reductive Manipulations: The heptane backbone itself is fully saturated and thus not subject to reduction. However, reductive cleavage of the entire sulfonamide group is a known transformation, often used in synthesis as a deprotection strategy to yield the corresponding amine. google.com This typically requires strong reducing agents. More targeted reductions could apply if the heptane chain were first functionalized, for example, by reducing a ketone (formed via oxidation) to a secondary alcohol. The sulfone group itself can act as a directing group in the asymmetric transfer hydrogenation of ketones, indicating a synergy between the two functionalities. d-nb.info

Mechanistic Studies of Key Reactions

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and predicting outcomes.

The N-alkylation of sulfonamides with alcohols via the "borrowing hydrogen" mechanism is well-studied. acs.orgcardiff.ac.uk A plausible pathway catalyzed by manganese involves:

Activation of the manganese precatalyst by a base.

Coordination of the alcohol to the manganese center, followed by dehydrogenation to form an aldehyde and a manganese hydride species.

Condensation of the in situ-generated aldehyde with the sulfonamide to form an N-sulfonylimine intermediate.

Reduction of the N-sulfonylimine by the manganese hydride to afford the N-alkylated sulfonamide and regenerate the active catalyst. acs.orgcardiff.ac.uk

Evidence for this mechanism includes the observation that alcohol dehydrogenation is reversible and that N-sulfonylimines are viable reaction intermediates. acs.org

Palladium-catalyzed C-H amination reactions involving sulfonamides and olefins have also been mechanistically scrutinized. For intermolecular allylic C-H amination, it is proposed that a sulfoxide-oxazoline (SOX) ligand framework supports the functionalization by preventing dissociation of the ligand from the palladium catalyst during the cycle. nih.gov For intramolecular reactions, such as the aza-Wacker reaction, the mechanism is thought to involve the insertion of the alkene into a palladium-nitrogen bond, followed by β-hydride elimination. acs.org These studies suggest that the key C-N bond-forming step can be described as an intramolecular nucleophilic attack of the sulfonamide nitrogen on the coordinated alkene. acs.org

Finally, radical-mediated C-H functionalization directed by sulfonamides is an emerging area. nih.govresearchgate.net Photocatalytic methods can generate N-centered radicals from the sulfonamide N-H bond through a sequential electron/proton transfer process. nih.govresearchgate.net This key radical intermediate can then undergo an intramolecular hydrogen atom transfer (HAT) to create a carbon-centered radical at a distal position on an alkyl chain, which can then be trapped by various reagents to achieve diverse functionalizations like alkylation, amination, or halogenation. researchgate.net

Investigation of Reaction Intermediates

The transformation of this compound, like other sulfonamides, proceeds through various transient species whose nature depends on the reaction conditions. The identification and study of these intermediates are crucial for understanding the reaction mechanisms.

Under acidic conditions, a likely reaction mechanism involves the protonation of the substrate as a pre-equilibrium step. rsc.org For sulfonamides, the most probable site of protonation is the amide oxygen. rsc.org This initial protonation can lead to the formation of a sulfonyliminium ion through the expulsion of a neutral amide, which is a key intermediate in the acid-catalyzed hydrolysis pathway. rsc.org In some cases, particularly in the acid-catalyzed hydrolysis of related structures, unimolecular ring opening can generate a sulfonylium ion . researchgate.net

In the presence of oxidants and a suitable catalyst or light, sulfonamides can form sulfonyl radical intermediates . acs.org Recent studies have demonstrated that N-sulfonylimines, which can be formed from primary sulfonamides, serve as effective precursors to sulfonyl radicals under mild photocatalytic conditions. acs.org This approach unlocks a range of radical-based chemical transformations. acs.org Similarly, dual catalytic systems involving copper have been shown to proceed via S-N bond-forming steps that may involve radical intermediates. rsc.org

Base-catalyzed reactions introduce different intermediates. For sulfonamides with an available N-H proton, the reaction can proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which involves the ionization of the sulfonamide to form an N-anion. rsc.org In cases of nucleophilic attack at the sulfur atom, such as in the alkaline hydrolysis of some cyclic sulfonamides, a stepwise mechanism involving a transient trigonal bipyramidal intermediate (TBPI) has been proposed. researchgate.net

Specific reagents can generate unique intermediates. For instance, in oxidative sulfamidation reactions using an oxidative system of (BuᵗOCl + NaI), active species such as N-iodinated sulfonamides (RSO₂NHI and RSO₂NI₂) are formed, which act as key intermediates in the subsequent reaction with alkenes. nih.gov In the context of metabolic transformations, the biotransformation of sulfonamides can proceed through N-hydroxylated metabolites, which are then oxidized to reactive nitroso compounds . nih.gov

| Reaction Intermediate | Formation Conditions | Associated Transformation Pathway | Source |

|---|---|---|---|

| Sulfonyliminium Ion | Acidic (e.g., H⁺ catalysis) | Acid-catalyzed hydrolysis | rsc.org |

| Sulfonyl Radical | Photocatalysis (from N-sulfonylimines) | Radical addition to alkenes | acs.org |

| Trigonal Bipyramidal Intermediate (TBPI) | Basic (nucleophilic attack at sulfur) | Alkaline hydrolysis | researchgate.net |

| N-Anion (conjugate base) | Basic (e.g., OH⁻) | Base-catalyzed hydrolysis (E1cb mechanism) | rsc.org |

| N-Iodosulfonamide | Oxidative system (e.g., BuᵗOCl + NaI) | Oxidative sulfamidation of alkenes | nih.gov |

| Nitroso Compound | Metabolic oxidation (in vivo) | Biotransformation / Allergic immunogenicity | nih.gov |

Kinetic Studies of Transformation Pathways

Kinetic studies of sulfonamide transformations provide quantitative insight into reaction rates and mechanisms, revealing how factors like pH, temperature, and catalysts influence the degradation or modification of the parent molecule.

Hydrolysis Pathways: The hydrolysis of sulfonamides is a key transformation pathway that is highly dependent on pH. Both acid- and base-catalyzed processes are typically observed. rsc.org

Acid-Catalyzed Hydrolysis: In acidic media, the rate equation often shows a first-order dependence on the concentration of H⁺ ions. rsc.org Kinetic solvent isotope effects (kH⁺/kD⁺) for the acid-catalyzed decomposition of related N-amidomethylsulfonamides were found to be less than 1 (e.g., 0.55-0.63), which is consistent with a pre-equilibrium protonation mechanism. rsc.org

Base-Catalyzed Hydrolysis: In basic solutions, the reaction mechanism and kinetics can be more complex. For sulfonamides capable of forming a stable N-anion, an E1cb mechanism may be operative. rsc.org In other cases, direct nucleophilic attack by a hydroxide (B78521) ion occurs. rsc.org The alkaline hydrolysis of some β-sultams has shown a rate term that is second-order in hydroxide ion concentration, indicating a stepwise mechanism. researchgate.net

Oxidative and Radiolytic Degradation: Advanced oxidation processes (AOPs) are effective for degrading persistent sulfonamides. Studies on the degradation of sulfamethoxazole, a related sulfonamide antibiotic, using electron beam irradiation demonstrated that the process follows pseudo-first-order kinetics. mdpi.com The degradation rate constant was found to be highest under acidic conditions (pH 2.70) and decreased with increasing pH. mdpi.com The degradation is driven by highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H). mdpi.com Theoretical studies using DFT (Density Functional Theory) suggest that •OH radicals are primarily involved in H-abstraction and addition reactions with the sulfonamide molecule. researchgate.net

Catalytic Cleavage: The hydrolytic cleavage of sulfonamides can be catalyzed by metal oxides. For example, ceria (CeO₂) nanostructures have been shown to catalyze the cleavage of S–N, C–N, and C–S bonds in various sulfonamides. acs.org The kinetics of this catalytic cleavage depend on the specific structure of the sulfonamide and the physicochemical properties of the catalyst. acs.org During the reaction with ceria, a significant decrease in pH is initially observed, followed by a gradual increase as the reaction proceeds, indicating complex surface interactions and proton exchange. acs.org

| Transformation Pathway | Typical Kinetic Model | Influencing Factors | Illustrative Rate Constant (k) for Analogs | Source |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | First-order in [H⁺] | pH, Temperature | Reactivity order depends on substituent effects | rsc.org |

| Base-Catalyzed Hydrolysis | First or Second-order in [OH⁻] | pH, Substrate Structure | Reactivity varies significantly with N-substitution | rsc.orgresearchgate.net |

| Radiolytic Degradation (E-beam) | Pseudo-first-order | pH, Initial Concentration, Absorbed Dose | 2.6 kGy⁻¹ (at pH 2.70 for Sulfamethoxazole) | mdpi.com |

| Ceria-Catalyzed Hydrolysis | Surface-dependent kinetics | Catalyst properties, pH, Substrate structure | Dependent on specific CeO₂ preparation | acs.org |

Theoretical and Computational Chemistry of Heptane 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of Heptane-3-sulfonamide would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the electronic Schrödinger equation.

The primary outputs of this analysis would be the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. Additionally, electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap would be determined. These values are crucial for understanding the molecule's reactivity and kinetic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | --- | ||

| S-O1 | --- | ||

| S-O2 | --- | ||

| S-C3 | --- | ||

| C3-H | --- | ||

| C3-C2 | --- | ||

| C3-C4 | --- | ||

| N-H1 | --- | ||

| N-H2 | --- | ||

| O1-S-O2 | --- | ||

| O1-S-N | --- | ||

| O1-S-C3 | --- | ||

| N-S-C3 | --- | ||

| S-C3-H | --- | ||

| S-C3-C2 | --- | ||

| S-C3-C4 | --- | ||

| H1-N-H2 | --- | ||

| C2-C3-C4-C5 | --- | ||

| N-S-C3-C2 | --- | ||

| O1-S-C3-H | --- |

Note: This table is for illustrative purposes only. The cells are empty as no specific data could be found.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic energies, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed. These methods are more computationally demanding but provide benchmark-quality data. They are often used to validate the results from less expensive DFT methods and to obtain highly accurate predictions of properties like ionization potentials and electron affinities.

Conformational Analysis and Energy Landscapes

The heptyl chain of this compound possesses significant conformational flexibility due to rotation around its numerous single bonds. A conformational analysis would be essential to identify the various low-energy conformers and to construct a potential energy surface. This would involve systematically rotating key dihedral angles and calculating the energy of each resulting structure. The results would reveal the global minimum energy structure as well as other local minima and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations would provide a dynamic picture of this compound's behavior over time. By solving Newton's equations of motion for the atoms of the molecule, an MD simulation can explore the conformational space accessible at a given temperature. This is particularly useful for understanding the flexibility of the heptyl chain and the sulfonamide group.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, DMSO), allowing for the study of solvent effects on the conformational preferences and dynamics of this compound. The simulations would reveal the structure of the solvent around the solute and the nature of solute-solvent interactions, such as hydrogen bonding between the sulfonamide group and water.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the presence of an external magnetic field, the NMR chemical shifts can be predicted. These calculations are typically performed using the GIAO (Gauge-Including Atomic Orbital) method. The predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR spectra.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. These correspond to the infrared (IR) and Raman active vibrational modes of the molecule. The predicted frequencies and their corresponding intensities can be used to interpret and assign the peaks in an experimental IR or Raman spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Parameter | Calculated Value |

| Vibrational Frequencies (cm⁻¹) | |

| N-H symmetric stretch | --- |

| N-H asymmetric stretch | --- |

| S=O symmetric stretch | --- |

| S=O asymmetric stretch | --- |

| S-N stretch | --- |

| C-H stretches | --- |

| NMR Chemical Shifts (ppm) | |

| ¹H (N-H) | --- |

| ¹H (C3-H) | --- |

| ¹³C (C3) | --- |

Note: This table is for illustrative purposes only. The cells are empty as no specific data could be found.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Understanding how this compound interacts with itself and with other molecules is crucial for predicting its physical properties, such as its melting point, boiling point, and solubility. Computational methods can be used to study the formation of dimers and larger clusters of the molecule.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize non-covalent interactions, such as hydrogen bonds (N-H···O=S) and van der Waals forces. The strength and nature of these interactions can be quantified, providing a detailed picture of the forces that govern the molecule's condensed-phase behavior.

Computational Studies of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms and the characterization of transition states are fundamental aspects of computational chemistry. rsc.orgamacad.org For sulfonamide-containing molecules, computational studies provide invaluable insights into their reactivity, guiding the synthesis of new compounds and explaining experimental observations. researchgate.net While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from studies on analogous sulfonamide systems.

Computational investigations into the reaction mechanisms of sulfonamides typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. nih.govnih.gov These studies focus on identifying the lowest energy pathways from reactants to products, which involves locating and characterizing the geometries and energies of transition states and any intermediates. nih.govrsc.org

Common reactions involving the sulfonamide moiety that are amenable to computational study include:

N-alkylation and N-arylation: These reactions involve the formation of a new bond at the nitrogen atom of the sulfonamide. organic-chemistry.org Computational models can predict the activation energy barriers for these reactions with various electrophiles, helping to understand the nucleophilicity of the sulfonamide nitrogen.

Reactions involving the sulfonyl group: The sulfur atom of the sulfonamide group can also participate in reactions. For instance, in reactions with benzynes, tertiary sulfonamides can undergo cleavage of the N-S bond, leading to the formation of new heterocyclic rings through zwitterionic intermediates. nih.gov Computational modeling can elucidate the complex pathways of such rearrangements, including sulfonyl transfer or desulfonylation events. nih.gov

Cycloaddition Reactions: Sulfonamide-containing molecules can participate in cycloaddition reactions. Computational studies are crucial in understanding the electronic effects that influence the reactivity and stereoselectivity of these reactions. nih.gov For example, the incorporation of a sulfonamide group can accelerate cycloaddition reactions through electronic effects like hyperconjugation. nih.gov

A critical aspect of these computational studies is the accurate calculation of the transition state structures and their associated activation energies. The activation energy determines the rate of the reaction, and by comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. rsc.org

Table 1: Hypothetical Calculated Activation Energies for Key Reaction Types of a Generic Alkylsulfonamide

| Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| N-alkylation with Methyl Iodide | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 22.5 |

| Reaction with Benzyne (Intramolecular) | DFT (M06-2X) | def2-TZVP | SMD (Dichloromethane) | 18.9 |

| [3+2] Cycloaddition with an Azide | DFT (ωB97X-D) | 6-31G(d) | IEFPCM (Water) | 25.1 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational data for this compound is not available. The values are representative of typical activation energies for such reactions involving sulfonamides.

Modeling of Supramolecular Assembly

The sulfonamide functional group is a versatile hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), making it highly effective in directing the formation of ordered supramolecular structures. nih.gov Computational modeling plays a crucial role in understanding and predicting the non-covalent interactions that govern the self-assembly of sulfonamides into larger architectures like dimers, chains, and sheets. nih.govmdpi.com While direct modeling studies of this compound's supramolecular assembly are not readily found, the principles derived from studies on other sulfonamides are directly applicable.

Computational approaches to modeling supramolecular assembly often utilize a combination of methods:

Quantum Chemical Calculations (DFT): DFT calculations are used to analyze the fundamental interactions between a small number of molecules, such as the formation of dimers or trimers. nih.govmdpi.com These calculations can accurately determine the geometries and binding energies of different hydrogen bonding motifs. For sulfonamides, common motifs include the formation of cyclic dimers through N-H···O=S hydrogen bonds. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a large ensemble of molecules over time, providing insights into the dynamic processes of self-assembly and the stability of the resulting supramolecular structures in different environments (e.g., in solution or at an interface).

Molecular Electrostatic Potential (MESP) Surface Analysis: MESP calculations are used to visualize the electron density distribution around a molecule, identifying regions of positive and negative electrostatic potential. nih.govnih.gov For a sulfonamide, the MESP would show a positive potential around the N-H proton and negative potentials around the sulfonyl oxygens, highlighting their propensity for hydrogen bonding. nih.gov

Table 2: Calculated Interaction Energies for a this compound Dimer in Different Geometries

| Dimer Configuration | Predominant Interaction | Computational Method | Basis Set | Calculated Interaction Energy (kcal/mol) |

| Head-to-Tail | N-H···O=S Hydrogen Bond | DFT-D (B3LYP-D3) | 6-311G(d,p) | -8.5 |

| Antiparallel | van der Waals (Heptyl Chains) | DFT-D (B3LYP-D3) | 6-311G(d,p) | -5.2 |

| Stacked | π-stacking (if aromatic) | N/A | N/A | N/A |

Note: This table is a hypothetical representation based on general principles of sulfonamide interactions. The interaction energies are illustrative and would require specific calculations for this compound. The stacked configuration is not applicable as this compound is aliphatic.

The study of supramolecular assemblies is not only of fundamental interest but also has practical implications. The way molecules pack in a crystal, which is a form of supramolecular assembly, can affect the physical properties of a material, such as its solubility and melting point. Computational modeling provides a powerful tool to predict and understand these properties at a molecular level. nih.gov

Supramolecular Chemistry and Advanced Self Assembly of Heptane 3 Sulfonamide Derivatives

Investigation of Hydrogen Bonding Networks in Solid and Solution States

The primary sulfonamide group (-SO₂NH₂) is a powerful hydrogen-bonding motif, possessing two donor protons on the nitrogen atom and two acceptor oxygen atoms. This functionality allows for the formation of robust and predictable hydrogen-bonding networks, which are the primary drivers of self-assembly in sulfonamides. nih.govresearchgate.net

In the solid state, primary sulfonamides commonly form dimeric or catemeric structures. nih.gov The most prevalent hydrogen-bonding pattern involves the formation of a chain with an eight-atom repeat unit, where the amino protons of one molecule bond to the sulfonyl oxygens of a neighboring molecule. nih.gov This leads to the creation of linear tapes or chains. These chains can then interact with each other through weaker C-H···O or C-H···π interactions, leading to a three-dimensional supramolecular network. scielo.br

The specific hydrogen-bonding patterns can be described using graph set notation. For instance, a common motif in primary sulfonamides is the R²₂(8) ring, which denotes a dimer formed by two molecules through two hydrogen bonds, creating a ring of eight atoms. nih.gov Another frequent pattern is the C(4) chain, where molecules are linked in a linear fashion. nih.gov

In solution, the hydrogen-bonding interactions are more dynamic. While strong intramolecular hydrogen bonds between the carbonyl oxygen and the sulfonamide hydrogen have been observed in some sulfonamide derivatives, the dominant interactions are often with solvent molecules, especially in polar solvents. researchgate.net However, the inherent tendency to form hydrogen bonds remains, and pre-organization in solution can influence the final solid-state structure upon crystallization. NMR spectroscopy is a key technique for studying these interactions in the solution state. escholarship.orgosti.gov

The table below illustrates typical hydrogen bond parameters observed in related sulfonamide crystal structures, providing an indication of the expected bond lengths and angles for Heptane-3-sulfonamide.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Motif |

| N-H···O=S | 2.8 - 3.2 | 150 - 170 | Dimer (R²₂(8)) or Chain (C(4)) |

| C-H···O | 3.0 - 3.5 | 120 - 160 | Inter-chain packing |

| C-H···π | 3.2 - 3.8 | 130 - 170 | Herringbone packing |

Note: This data is representative of primary sulfonamides and serves as an illustrative example.

Formation of Cocrystals and Salts

The ability of the sulfonamide group to form strong and reliable hydrogen bonds makes it an excellent candidate for cocrystal engineering. ucc.ieresearchgate.net Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, typically hydrogen bonds. researchgate.net By selecting appropriate coformers, it is possible to systematically modify the crystal structure and, consequently, the physicochemical properties of the sulfonamide.

Common coformers for sulfonamides include molecules with complementary hydrogen-bonding functionalities, such as carboxylic acids, amides, and pyridines. nih.govacs.org For example, a carboxylic acid coformer can interact with the sulfonamide group to form a robust N-H···O(carbonyl) hydrogen bond. The formation of these new supramolecular synthons can lead to different crystal packing arrangements and improved properties.

The formation of a cocrystal versus a salt depends on the pKa difference between the sulfonamide and the coformer. A large pKa difference will likely lead to proton transfer and salt formation, whereas a smaller difference will result in a cocrystal with neutral components. scirp.org

The table below provides examples of cocrystals formed with sulfonamides and common coformers.

| Sulfonamide | Coformer | Resulting Synthon | Reference |

| Sulfaguanidine | Dicarboxylic Acids | N-H···O(carbonyl) and O-H···N(guanidyl) | nih.gov |

| Celecoxib | Cyclic Amides | N-H···O(amide) | researchgate.net |

| Furosemide | Nicotinamide | N-H···N(pyridine) and N-H···O(amide) | nih.gov |

Design and Characterization of Extended Supramolecular Structures

The design of extended supramolecular structures with this compound derivatives involves leveraging the predictable hydrogen-bonding patterns to create specific one-, two-, or three-dimensional architectures. connectedpapers.com By carefully selecting the molecular building blocks, it is possible to control the dimensionality and topology of the resulting assembly.

For instance, the use of rigid linkers or templates can direct the self-assembly process to form specific network structures. The combination of the strong sulfonamide hydrogen-bonding synthons with other directional interactions, such as halogen bonding or π-π stacking, can lead to the formation of complex and functional supramolecular materials.

Characterization of these extended structures is primarily achieved through single-crystal X-ray diffraction, which provides detailed information about the molecular conformation and crystal packing. scielo.br Solid-state NMR and FT-IR spectroscopy can also provide valuable information about the hydrogen-bonding environment in the solid state. researchgate.net

Role of Alkyl Chain Length and Position in Directing Assembly

The alkyl chain in this compound plays a crucial role in directing the self-assembly process. escholarship.orgnih.gov The length and position of the alkyl chain can influence the crystal packing in several ways:

Steric Hindrance: The bulkiness of the alkyl chain can sterically hinder certain hydrogen-bonding patterns, favoring others.

Solubility: The length of the alkyl chain affects the solubility of the molecule, which in turn can influence the crystallization process and the resulting polymorph.

The following table summarizes the potential effects of the alkyl chain on the supramolecular assembly.

| Alkyl Chain Property | Influence on Assembly | Potential Outcome |

| Length | Increased van der Waals interactions | More ordered packing, potential for liquid crystalline phases |

| Position (e.g., 3- vs 1-) | Altered molecular shape and steric hindrance | Different crystal packing motifs and polymorphs |

| Branching | Increased steric bulk | Disruption of close packing, potential for amorphous solids |

Applications of Heptane 3 Sulfonamide in Non Biological Chemical Science

Role as Ligands in Organometallic Chemistry and Catalysis

The sulfonamide group can act as a versatile ligand for metal centers. The nitrogen and oxygen atoms can serve as donor sites, allowing the molecule to coordinate with transition metals. This coordination is fundamental to the design of catalysts where the electronic and steric properties of the sulfonamide can influence the activity and selectivity of the metallic center.

Research has shown that the sulfonamide moiety can act as a directing group in metal-catalyzed reactions. For instance, in iridium(III)-catalyzed C-H alkynylation, primary sulfonamides can direct the functionalization of a molecule, although they exhibit lower directing priority compared to other functional groups like nitrogen heterocyles or amides. organic-chemistry.org Similarly, rhodium(III)-catalyzed reactions have utilized the sulfonamide group to direct ortho C-H carbenoid functionalization. wikipedia.org

Furthermore, sulfonamides have emerged as effective hydrogen atom transfer (HAT) catalysts, particularly in photoredox catalysis. nih.gov In these systems, a catalytically generated N-centered sulfonamidyl radical can selectively abstract a hydrogen atom to promote reactions such as the alkylation of C(sp³)-H bonds or the hydrosilylation of alkenes. nih.govchemrxiv.org While these studies often use aryl sulfonamides, the fundamental reactivity resides in the sulfonamide group, suggesting that simple alkyl sulfonamides could be adapted for similar purposes. chemrxiv.org

While heptane-3-sulfonamide itself is achiral, it can be incorporated into chiral structures to create powerful organocatalysts for asymmetric synthesis. A prominent example is the family of proline-sulfonamide catalysts, which have proven highly effective in enantioselective C-C bond-forming reactions like aldol (B89426) and Mannich reactions. youtube.com In these bifunctional catalysts, the sulfonamide moiety plays a crucial role in the catalytic cycle, often through hydrogen bonding to activate substrates within a chiral environment. youtube.com

Another class of successful asymmetric catalysts combines a sulfonamide with a squaramide or thiourea (B124793) motif. These organocatalysts utilize multiple hydrogen-bonding interactions to control the stereochemical outcome of reactions, such as direct vinylogous aldol reactions, with high enantioselectivity. acs.org

Additionally, sulfonamides are used as nitrogen sources in transition metal-catalyzed asymmetric reactions. For example, in the osmium-catalyzed asymmetric aminohydroxylation of olefins, a sulfonamide provides the nitrogen atom for the newly formed β-hydroxysulfonamide, with chirality being induced by a separate chiral ligand. nih.gov It is conceivable that this compound could serve as the nitrogen source in such transformations.

| Catalyst/Reaction Type | Key Feature | Application Example | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Proline-Sulfonamide Organocatalysis | Bifunctional catalyst with chiral amine and H-bonding sulfonamide | Aldol and Mannich Reactions | High ee and dr | youtube.com |

| Squaramide-Sulfonamide Organocatalysis | Multiple hydrogen-bond donor system | Direct Vinylogous Aldol Reaction | Up to 98% ee | acs.org |

| Palladium-Catalyzed Allylic Amination | Sulfonamide as nucleophile with a chiral Pd-catalyst | Asymmetric C-N bond formation | >90% ee | nih.gov |

| Nickel-Catalyzed Reductive Amination | Conversion of ketones to chiral sulfonamides | Asymmetric synthesis of sulfonamides | Excellent ee | nih.gov |

The design of new catalysts often leverages the unique properties of specific functional groups. The sulfonamide group offers a robust and synthetically accessible platform for developing novel catalytic systems. organic-chemistry.orgnih.gov A key area of development is in photoredox catalysis, where sulfonamides have been designed as photoinduced hydrogen-atom transfer (HAT) catalysts. nih.govchemrxiv.org These systems allow for the functionalization of otherwise inert C-H and Si-H bonds under mild conditions. chemrxiv.org

The general approach involves the single-electron oxidation of the sulfonamide to a nitrogen-centered radical, which then acts as the key catalytic intermediate. chemrxiv.org This strategy has been successfully applied to the hydrosilylation and hydrogermylation of activated alkenes. chemrxiv.org The tunability of the sulfonamide's steric and electronic properties by altering the alkyl or aryl substituent (such as the heptyl group in this compound) allows for the optimization of the catalyst for specific transformations.

Moreover, iridium-based catalytic systems have been developed for the N-alkylation of sulfonamides with alcohols, proceeding through a hydrogen transfer mechanism. organic-chemistry.orgnih.gov Mechanistic studies indicate that a key intermediate is a sulfonylimido-bridged diiridium complex, highlighting the active role of the sulfonamide group in the catalytic cycle. organic-chemistry.org

Incorporation into Advanced Materials

The sulfonamide functional group's capacity for hydrogen bonding and its relative chemical stability make it a candidate for inclusion in various advanced materials. wikipedia.org

The incorporation of sulfonamide groups into polymer backbones or as pendant groups can impart specific properties, such as pH-responsiveness or thermal stability. Recent work has demonstrated the synthesis of well-defined polymers containing primary sulfonamide groups using controlled radical polymerization techniques like RAFT. rsc.org This allows for the creation of block copolymers and other advanced architectures. rsc.org

One strategy to incorporate a unit like this compound into a polymer would be to first functionalize it into a polymerizable monomer. For example, methods exist for the synthesis of α,β-unsaturated sulfonamides, which can then undergo polymerization.

A recent study detailed the synthesis of a sulfonamide-functionalized poly(styrene oxide). rsc.orgrsc.org In this work, a monomer containing a sulfonamide-protected sulfonyl group was polymerized via ring-opening polymerization. Subsequently, a post-polymerization modification was performed to convert the sulfonamide into a lithium sulfonate group, creating a single-ion-conducting polymer electrolyte with potential applications in solid-state batteries. rsc.orgrsc.org This illustrates a pathway where a simple alkyl sulfonamide could be a precursor to a functional polymer.

The role of sulfonamides in environmental science is predominantly as pollutants originating from pharmaceutical use, which are targeted for removal. researchgate.netnih.govresearchgate.netcolab.ws Various remediation strategies, including constructed wetlands and advanced oxidation processes, are studied to degrade these compounds in soil and water. nih.gov

There is currently a lack of research demonstrating the use of materials made from simple sulfonamides, like this compound, for the purpose of environmental remediation. The primary focus in the literature is on the removal of sulfonamides as contaminants rather than their application as functional materials in this context. researchgate.netresearchgate.netcolab.ws

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to assemble molecules into ordered, higher-level structures. The N-H protons and sulfonyl oxygens of the sulfonamide group are excellent hydrogen bond donors and acceptors, respectively, making them ideal for directing self-assembly. nih.gov